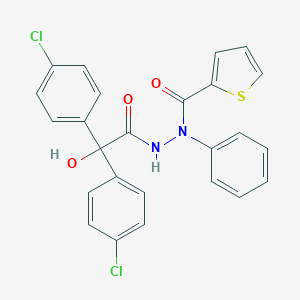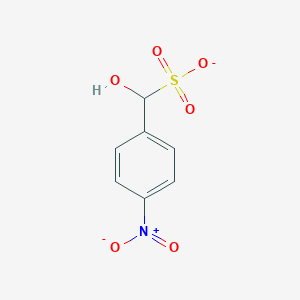![molecular formula C30H31N3O3S B273802 Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and material science.5]decane-3-carboxylate.
作用机制
The mechanism of action of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also has been shown to protect against oxidative stress and inflammation in the brain by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway. In the brain, it protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to act as an electron transport material in organic light-emitting diodes.
实验室实验的优点和局限性
The advantages of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential as an anticancer and neuroprotective agent, and its ability to act as an electron transport material in organic electronics. However, the limitations of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate. One potential direction is to further study its potential as an anticancer agent, including its ability to induce apoptosis in various types of cancer cells and its potential as a combination therapy with other anticancer agents. Another potential direction is to further study its potential as a neuroprotective agent, including its ability to protect against various types of neurodegenerative diseases. Additionally, further studies could be conducted to optimize its synthesis method for higher yield and purity, and to explore its potential as an electron transport material in other types of organic electronics.
合成方法
The synthesis of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.
科学研究应用
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in the brain. Additionally, Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has shown potential as a material for organic electronics, with studies showing its ability to act as an electron transport material in organic light-emitting diodes.
属性
产品名称 |
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate |
|---|---|
分子式 |
C30H31N3O3S |
分子量 |
513.7 g/mol |
IUPAC 名称 |
phenyl 4-(2,6-dimethylphenyl)imino-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-10-12-22(2)26(21)31-27-30(19-8-5-9-20-30)33(23-15-17-24(35-3)18-16-23)28(37)32(27)29(34)36-25-13-6-4-7-14-25/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3 |
InChI 键 |
MBJWIUDFPMQDRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)


![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)


